

# Application Note: Expression and Purification of Recombinant ABC47 Protein

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## Compound of Interest

Compound Name: ABC47  
Cat. No.: B15575078

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **ABC47** protein is a hypothetical enzyme implicated in cellular metabolism, making it a key target for therapeutic research. To facilitate functional and structural studies, a robust and scalable protocol for producing high-purity, active recombinant **ABC47** is essential. This document outlines a comprehensive methodology for the expression of N-terminally His-tagged **ABC47** in Escherichia coli and its subsequent purification using a two-step chromatography process. The E. coli system is often chosen for its rapid growth, cost-effectiveness, and high-yield potential for recombinant protein production.[1][2]

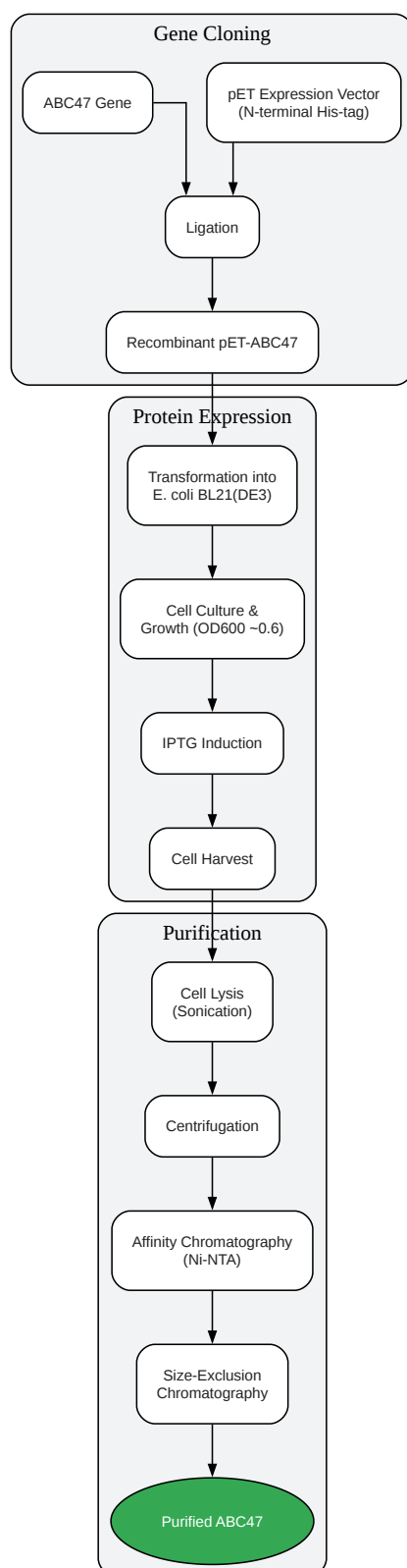
## Principle

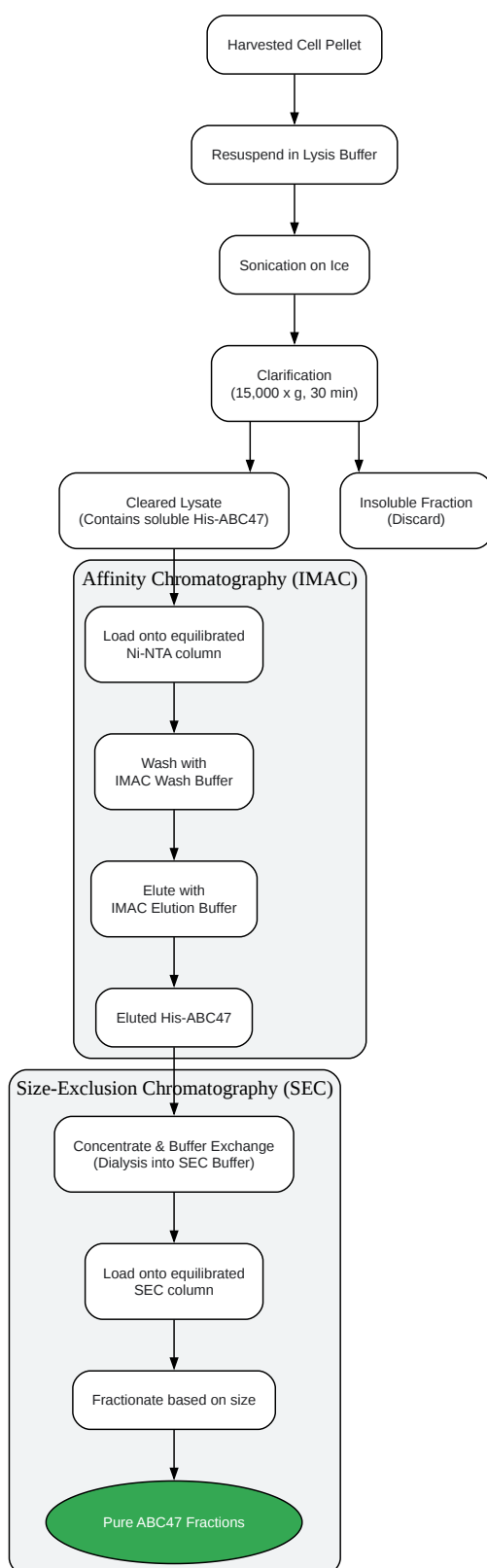
The protocol is designed around the expression of a recombinant **ABC47** protein fused with a polyhistidine tag (His-tag) at its N-terminus. This tag facilitates selective purification from the cellular lysate using Immobilized Metal Affinity Chromatography (IMAC).[3][4][5][6] The basic principle involves the insertion of the target gene into an expression vector, which is then introduced into E. coli host cells.[7] The cells' protein synthesis machinery is then utilized for the efficient production of the target protein.[7] A subsequent size-exclusion chromatography

(SEC) step is employed to remove remaining impurities and protein aggregates, yielding a highly pure and homogenous protein preparation.

## Overall Experimental Workflow

The workflow begins with the transformation of an expression vector containing the **ABC47** gene into a suitable E. coli strain. Following cell growth and induction of protein expression, the cells are harvested and lysed. The recombinant **ABC47** is then purified from the clarified lysate in two sequential chromatography steps.





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